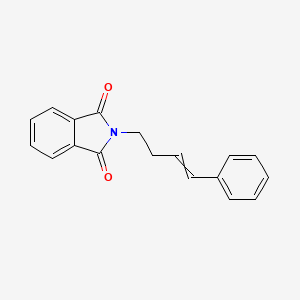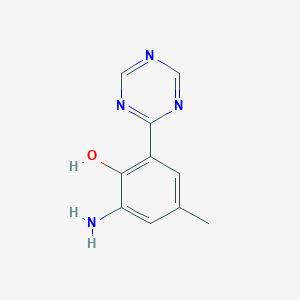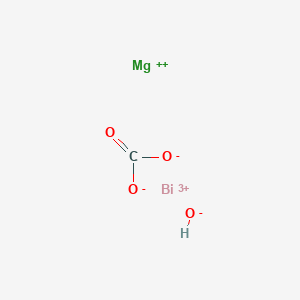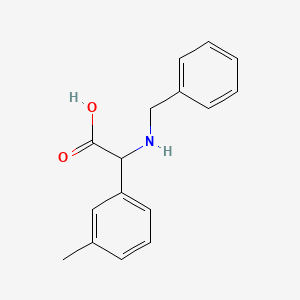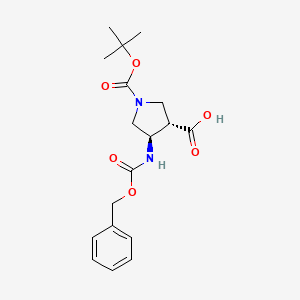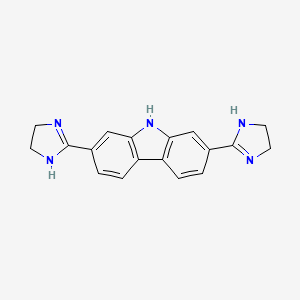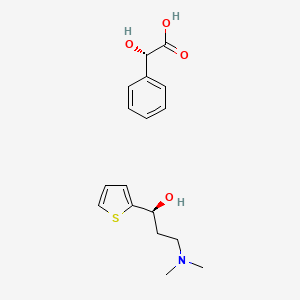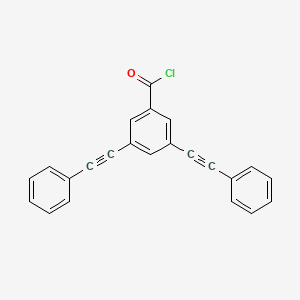
10-Fluoro-7,12-dimethyltetraphen-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluoro-7,12-dimethyltetraphen-3-OL is a fluorinated organic compound with the molecular formula C20H15F. This compound is known for its potent biological activities, particularly in the field of cancer research. It is a derivative of 7,12-dimethylbenz(a)anthracene, a well-known polycyclic aromatic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7,12-dimethyltetraphen-3-OL typically involves the fluorination of 7,12-dimethylbenz(a)anthracene. One common method is the use of Selectfluor as the fluorinating agent. The reaction is carried out in acetonitrile or trifluoroacetic acid (TFA), where 10β-fluoroestra-1,4-dien-3-ones are formed exclusively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of Selectfluor and similar fluorinating agents in large-scale reactions is a common practice in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
10-Fluoro-7,12-dimethyltetraphen-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorine (Cl2).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
10-Fluoro-7,12-dimethyltetraphen-3-OL has several scientific research applications:
Chemistry: It is used as a model compound in studies of fluorinated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its interactions with DNA and its potential to cause mutations.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-Fluoro-7,12-dimethyltetraphen-3-OL involves its covalent binding to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and initiate tumor formation. The compound’s increased binding affinity compared to its parent hydrocarbon, 7,12-dimethylbenz(a)anthracene, is attributed to the presence of the fluorine atom .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz(a)anthracene (DMBA): The parent hydrocarbon of 10-Fluoro-7,12-dimethyltetraphen-3-OL.
10-Chloro-7,12-dimethylbenz(a)anthracene: A chlorinated derivative with similar properties.
10-Methyl-7,12-dimethylbenz(a)anthracene: Another derivative with a methyl group instead of a fluorine atom.
Uniqueness
This compound is unique due to its enhanced biological activity, particularly its increased tumor-initiating potency. The presence of the fluorine atom significantly alters its chemical and biological properties, making it more effective in binding to DNA and initiating tumors .
Propiedades
Número CAS |
192384-34-2 |
|---|---|
Fórmula molecular |
C20H15FO |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
10-fluoro-7,12-dimethylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C20H15FO/c1-11-16-7-4-14(21)10-19(16)12(2)20-17(11)6-3-13-9-15(22)5-8-18(13)20/h3-10,22H,1-2H3 |
Clave InChI |
XLSIITXMQCECSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=C(C3=C1C=CC4=C3C=CC(=C4)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


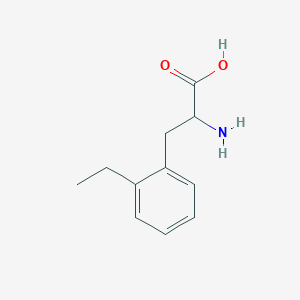
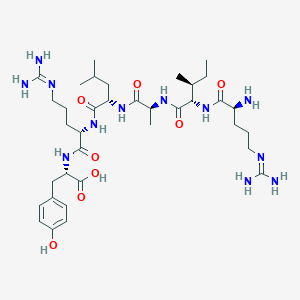
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
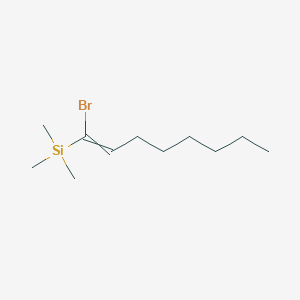
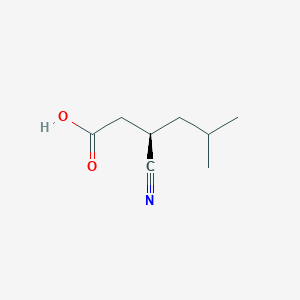
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
